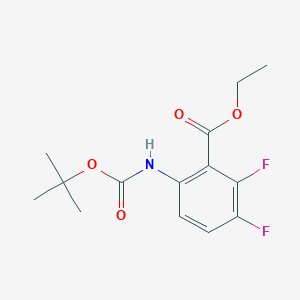
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a complex organic compound with the IUPAC name methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate . It is commonly used in organic synthesis, particularly in the preparation of peptides and proteins due to its protective groups, which help in the selective activation of functional groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. The process generally starts with the amino acid, which undergoes esterification to form the methyl ester. Subsequently, the amino groups are protected using Cbz and Boc groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .
化学反応の分析
Types of Reactions
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid and trifluoroacetic acid are used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester involves the selective protection and deprotection of amino groups. The Cbz and Boc groups protect the amino groups during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved include the activation of carboxyl and amino groups, facilitating the formation of peptide bonds .
類似化合物との比較
Similar Compounds
3-Cbz-amino-2-Boc-amino-propionic acid: Similar in structure but without the methyl ester group.
3-Cbz-amino-2-Boc-amino-butyric acid methyl ester: Similar but with an additional carbon in the backbone.
3-Cbz-amino-2-Boc-amino-valeric acid methyl ester: Similar but with two additional carbons in the backbone.
Uniqueness
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is unique due to its specific combination of protective groups and the methyl ester functionality, which provides versatility in synthetic applications. The presence of both Cbz and Boc groups allows for selective deprotection and functionalization, making it a valuable intermediate in peptide synthesis .
特性
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-16(22)19-13(14(20)23-4)10-18-15(21)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZWIRUXDMVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














